![molecular formula C16H20O8 B13774535 Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate CAS No. 72598-54-0](/img/structure/B13774535.png)
Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl bicyclo[222]-7-octene-2,3,5,6-tetracarboxylate is a chemical compound with the molecular formula C16H20O8 It is a derivative of bicyclo[222]octene, characterized by the presence of four ester groups attached to the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. This reaction is carried out between a suitable diene and a dienophile under controlled conditions to form the bicyclic framework. The subsequent esterification of the resulting bicyclo[2.2.2]octene derivative with methanol in the presence of an acid catalyst yields the desired tetramethyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Bicyclo[2.2.2]octene-2,3,5,6-tetracarboxylic acid.
Reduction: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetraol.
Substitution: Various substituted bicyclo[2.2.2]octene derivatives.
Aplicaciones Científicas De Investigación
Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its antitumor activity and potential as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes or receptors in biological systems. The bicyclic framework provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic framework but differ in the functional groups attached.
Tetramethyl bicyclo[2.2.2]octa-2,5-diene: Similar structure but with different positions of double bonds and functional groups.
Uniqueness: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate is unique due to its four ester groups, which provide multiple sites for chemical modification. This versatility makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
72598-54-0 |
|---|---|
Fórmula molecular |
C16H20O8 |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate |
InChI |
InChI=1S/C16H20O8/c1-21-13(17)9-7-5-6-8(10(9)14(18)22-2)12(16(20)24-4)11(7)15(19)23-3/h5-12H,1-4H3 |
Clave InChI |
CAOGMEMPDFAZPR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2C=CC(C1C(=O)OC)C(C2C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


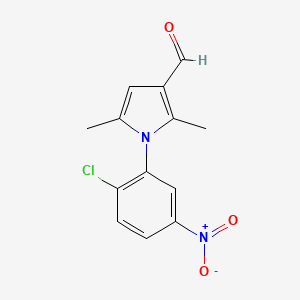
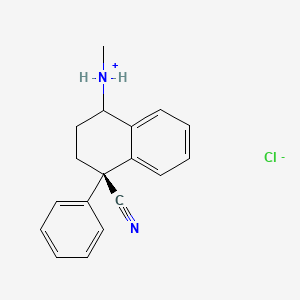
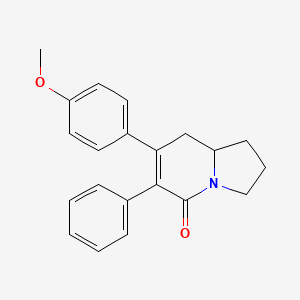
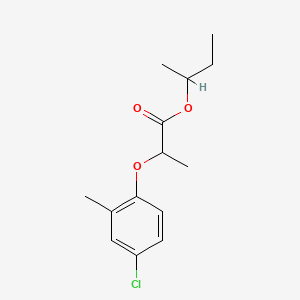

![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
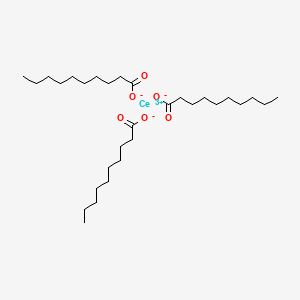
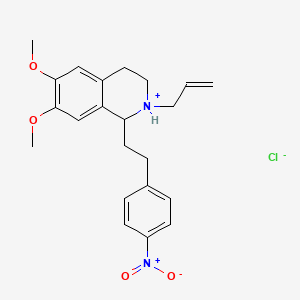
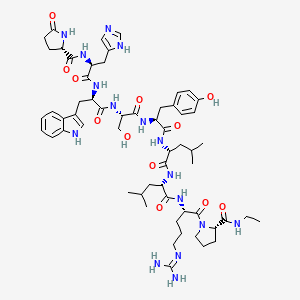
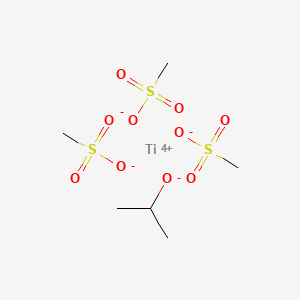
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
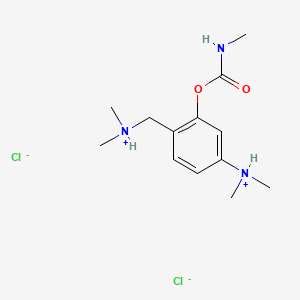
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
